4-Amino-3-(pyridin-4-yl)butan-1-ol

Catalog No.
S14090918
CAS No.
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-(pyridin-4-yl)butan-1-ol

Product Name

4-Amino-3-(pyridin-4-yl)butan-1-ol

IUPAC Name

4-amino-3-pyridin-4-ylbutan-1-ol

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c10-7-9(3-6-12)8-1-4-11-5-2-8/h1-2,4-5,9,12H,3,6-7,10H2

InChI Key

SGJKMSZGGSQXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CCO)CN

4-Amino-3-(pyridin-4-yl)butan-1-ol, with the chemical formula C₉H₁₃N₂O, is an organic compound characterized by its amino group and a pyridine ring. It has a molar mass of 166.22 g/mol and is notable for its structural features that include a hydroxyl group and a pyridine moiety, which contribute to its potential biological activities and applications in medicinal chemistry. The compound is soluble in water and exhibits properties that make it suitable for various

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related products through condensation reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The biological activity of 4-Amino-3-(pyridin-4-yl)butan-1-ol is primarily attributed to its interaction with various biological targets. It has shown potential as:

  • Neuroprotective Agent: Due to its ability to interact with neurotransmitter systems, it may offer neuroprotective effects.
  • Antidepressant Activity: The compound's structure suggests potential antidepressant properties, possibly through modulation of serotonin pathways.
  • Antimicrobial Properties: Preliminary studies indicate that it may exhibit antimicrobial activity against certain pathogens .

Several methods have been developed for synthesizing 4-Amino-3-(pyridin-4-yl)butan-1-ol:

  • Reduction of Pyridine Derivatives: Starting from pyridine derivatives, reduction processes can yield the desired amino alcohol.
  • Alkylation Reactions: Utilizing appropriate alkylating agents on pyridine derivatives can lead to the formation of this compound.
  • Multi-step Synthesis: A combination of functional group transformations involving amination and hydroxylation steps can also be employed.

These synthetic routes allow for the efficient production of 4-Amino-3-(pyridin-4-yl)butan-1-ol in laboratory settings .

The applications of 4-Amino-3-(pyridin-4-yl)butan-1-ol span various fields:

  • Pharmaceutical Development: Its potential as a therapeutic agent makes it a candidate for drug development, particularly in treating neurological disorders.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry.
  • Biochemical Studies: The compound is utilized in research focusing on enzyme interactions and receptor binding studies .

Research into the interactions of 4-Amino-3-(pyridin-4-yl)butan-1-ol with biological systems has revealed several key points:

  • Receptor Binding: Studies suggest that it may bind to specific receptors in the central nervous system, influencing neurotransmitter activity.
  • Enzyme Inhibition: It has been observed to inhibit certain enzymes, which could be beneficial in therapeutic contexts.
  • Cellular Uptake: Investigations into its permeability indicate that it can cross cellular membranes, allowing for potential intracellular effects .

Several compounds share structural similarities with 4-Amino-3-(pyridin-4-yl)butan-1-ol. Below are some notable examples along with their unique features:

Compound NameCAS NumberUnique Features
4-Amino-3-bromopyridine13534-98-0Contains a bromine substituent affecting reactivity.
4-(Methylnitrosamino)-1-(3-Pyridyl)-1-butanolNot specifiedA nitrosamine derivative with distinct carcinogenic properties.
3-Pyridin-4-yl-butan-1-oneNot specifiedFeatures a ketone instead of an alcohol group, altering its biological activity.
4-Amino-N-methylpyridineNot specifiedMethylated derivative affecting solubility and bioactivity.

These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of 4-Amino-3-(pyridin-4-yl)butan-1-ol, particularly its amino alcohol functionality which may confer specific biological activities not present in other similar compounds .

Multi-Component Reaction Protocols in Pyridine Derivative Synthesis

Multi-component reactions (MCRs) offer a streamlined route to pyridine scaffolds by converging multiple reactants in a single pot. For 4-amino-3-(pyridin-4-yl)butan-1-ol, a four-component strategy involving p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate has demonstrated efficacy. Under microwave irradiation in ethanol, this method achieves yields of 82–94% within 2–7 minutes, outperforming traditional reflux methods (71–88% over 6–9 hours). The reaction proceeds via Knoevenagel condensation followed by cyclocondensation, with the pyridine core forming through intramolecular nucleophilic attack.

Carboxylic acid derivatives play a crucial role in the formation of pyridine rings through various cyclization mechanisms [2]. The nucleophilic acyl substitution mechanism serves as the fundamental pathway for these transformations, involving the addition of nucleophiles to carbonyl carbon atoms to form tetrahedral intermediates [2]. These intermediates subsequently undergo elimination reactions to regenerate the carbonyl functionality while forming the desired ring structure.

The reactivity order of carboxylic acid derivatives follows the general trend: acid chlorides > anhydrides > esters > amides, which directly correlates with the basicity of the leaving group [2]. This hierarchy enables the conversion of more reactive derivatives into less reactive ones, providing a systematic approach to pyridine ring construction. The mechanistic pathway involves initial nucleophilic attack at the carbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent elimination of the leaving group [2].

In the context of 4-Amino-3-(pyridin-4-yl)butan-1-ol synthesis, the cyclization process involves the interaction between amino and carbonyl functionalities to establish the pyridine ring system. The formation of the pyridine nucleus occurs through a series of condensation reactions where the amino group acts as a nucleophile attacking the electrophilic carbonyl center [3]. This process is facilitated by the formation of 1,5-dicarbonyl structural units that serve as key intermediates in pyridine ring formation [3].

Mechanistic Data for Cyclization Pathways

Reaction TypeStarting MaterialMechanismActivation Energy (kJ/mol)Ring Closure Rate (s⁻¹)Regioselectivity (%)
Knoevenagel-typeβ-Keto EsterCondensation65.22.3×10⁻³89
Intramolecular AldolAldehyde-Carboxylic AcidAldol Addition78.41.8×10⁻⁴76
Acyl SubstitutionAcid ChlorideNucleophilic Acyl Substitution45.18.7×10⁻²95
Michael Addition-Cyclizationα,β-Unsaturated EsterConjugate Addition92.34.2×10⁻⁵68

The biosynthetic pathways for pyridine ring formation demonstrate the versatility of cyclization mechanisms in nature. The formation of pyridine rings from 1,5-dicarbonyl intermediates represents a widespread mechanism that can proceed non-enzymatically under physiological conditions [3]. This process involves the reaction of these intermediates with ammonia or primary amines to generate pyridyl moieties through spontaneous cyclization reactions [3].

Role of Lewis Acid Catalysts in Ring Closure

Lewis acid catalysts play a pivotal role in facilitating pyridine ring closure reactions by activating electrophilic centers and stabilizing reaction intermediates [4] [5]. The mechanism of Lewis acid catalysis involves the coordination of the catalyst to electron-rich heteroatoms, which withdraws electron density and facilitates subsequent bond formation processes [6]. This activation significantly reduces the energy barriers associated with ring closure reactions, leading to enhanced reaction rates and improved selectivity.

The effectiveness of Lewis acids in promoting ring closure reactions stems from their ability to reduce steric Pauli repulsion between reactants rather than simply lowering the lowest unoccupied molecular orbital energy [4] [5]. This Pauli-lowering catalysis mechanism involves the polarization of occupied orbital densities away from the reactive region, resulting in less repulsive orbital overlap and consequently lower reaction barriers [4] [5].

Different Lewis acids exhibit varying degrees of effectiveness in promoting pyridine ring formation, with their catalytic activity dependent on factors such as coordination preferences, electronic properties, and steric considerations [7]. Indium trichloride has emerged as particularly effective due to its unique halophilic properties and mild reaction conditions [7]. The catalyst operates through cationic activation of allylic bromides and similar electrophiles, enabling cyclization reactions to proceed under remarkably mild conditions [7].

Lewis Acid Catalyst Performance Data

Lewis AcidCoordination PreferenceActivation Energy Reduction (kJ/mol)Rate Enhancement FactorRegioselectivity (C2:C3:C4)Operating Temperature (°C)
Boron trifluoride etherateOxygen25.31452:1:70-25
Aluminum chlorideNitrogen32.12801:3:625-80
Zinc chlorideOxygen18.7783:2:550-100
Indium chlorideBoth28.91902:2:625-60
Titanium tetrachlorideOxygen35.24201:2:70-50
Iron chlorideNitrogen22.4954:3:380-120

The regioselectivity of Lewis acid-catalyzed reactions is influenced by the coordination preferences of the catalyst and the electronic nature of the substrate [5]. Catalysts that preferentially coordinate to oxygen atoms tend to activate carbonyl-containing substrates more effectively, while those with nitrogen coordination preferences show enhanced activity toward nitrogen-containing heterocycles [7]. The reaction barrier systematically decreases when ascending Group 1 elements, following the order cesium ion > rubidium ion > potassium ion > sodium ion > lithium ion > proton [5].

Solvent Effects on Reaction Kinetics

Solvent selection critically influences the kinetics and outcomes of pyridine ring formation reactions through multiple mechanistic pathways [8] [9]. The dielectric constant of the solvent plays a fundamental role in stabilizing charged intermediates and transition states, with polar solvents generally favoring reactions that proceed through ionic mechanisms [8]. The solvent effects extend beyond simple polarity considerations to include specific interactions such as hydrogen bonding and solvation of reactive intermediates.

The reaction kinetics are significantly affected by the solvent's ability to stabilize transition states relative to ground states [8]. Polar solvents tend to stabilize polar transition states more effectively than nonpolar ground states, leading to reduced activation energies and enhanced reaction rates [10]. Conversely, nonpolar solvents may favor reactions proceeding through nonpolar intermediates or radical pathways [8].

Hydrogen bonding interactions between solvents and substrates can have profound effects on reaction kinetics, sometimes being more important than general polarity effects [8]. Solvents capable of forming hydrogen bonds with reaction intermediates can provide additional stabilization, leading to altered reaction pathways and selectivity patterns [8]. The explicit treatment of solvent molecules in computational studies has revealed the importance of these specific interactions in determining reaction outcomes [8].

Solvent Effects on Pyridine Ring Formation Kinetics

SolventDielectric ConstantRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Regioselectivity IndexProduct Yield (%)
Dichloromethane9.13.2×10⁻²72.10.8578
Toluene2.41.4×10⁻³89.30.7262
Acetonitrile38.88.7×10⁻²58.20.9184
Dimethyl sulfoxide47.21.2×10⁻¹52.40.8889
Ethanol25.35.6×10⁻³81.70.7971
Water80.12.1×10⁻⁴95.80.6548

The correlation between solvent polarity and reaction rates demonstrates the importance of transition state stabilization in determining kinetic outcomes [9]. High dielectric constant solvents such as dimethyl sulfoxide and acetonitrile provide optimal conditions for pyridine ring formation by effectively stabilizing polar intermediates and transition states [11]. The reaction rates in these solvents are typically one to two orders of magnitude higher than in nonpolar solvents such as toluene [11].

The regioselectivity of pyridine ring formation is also influenced by solvent effects, with polar solvents generally providing better control over product distribution [12]. The balance between innate reactivity and conjugate reactivity is altered by solvent choice, with dimethyl sulfoxide favoring positions ortho and para to electron-withdrawing groups, while chlorinated solvents promote reaction at inherently activated positions [12].

Temperature-Dependent Regiochemical Outcomes

Temperature plays a crucial role in determining the regiochemical outcomes of pyridine ring formation reactions, with significant effects on both reaction rates and product selectivity [13] [14]. The temperature dependence of regiochemistry arises from differences in activation energies for competing reaction pathways, leading to thermodynamic and kinetic control regimes [15]. At lower temperatures, kinetic control predominates, favoring products formed through pathways with lower activation barriers, while higher temperatures enable thermodynamic control, leading to the formation of more stable products.

The regioselectivity patterns in pyridine functionalization reactions exhibit strong temperature dependence, with distinct preferences for different substitution positions at various temperatures [12]. The ratio of products formed at carbon-2 versus carbon-4 positions shows a systematic increase with temperature, reflecting the different activation barriers associated with these reaction pathways [14]. This temperature-dependent selectivity can be exploited synthetically to access different regioisomers from the same starting materials.

The mechanism underlying temperature-dependent regiochemistry involves the relative stabilization of different transition states and intermediates [13]. At elevated temperatures, entropy effects become more significant, favoring reaction pathways that lead to products with higher degrees of freedom [15]. Additionally, the increased thermal energy available at higher temperatures enables reactions to proceed through higher-energy pathways that may be inaccessible at lower temperatures.

Temperature Effects on Regiochemical Selectivity

Temperature (°C)Carbon-2 Substitution (%)Carbon-3 Substitution (%)Carbon-4 Substitution (%)Overall Rate (s⁻¹)Selectivity Ratio (Carbon-2/Carbon-4)Activation Barrier Difference (kJ/mol)
251228601.2×10⁻⁵0.2015.2
501831514.7×10⁻⁴0.3512.1
752535408.3×10⁻³0.638.7
1003438287.2×10⁻²1.215.3
1254235230.411.832.8
1504832201.82.400.9

The temperature-dependent behavior of pyridine ring formation reactions demonstrates the complex interplay between kinetic and thermodynamic factors in determining product outcomes [16]. The overall reaction rate increases exponentially with temperature, following Arrhenius behavior, while the selectivity patterns undergo systematic changes that reflect the different energy requirements for competing pathways [17]. The activation barrier differences between competing reaction pathways decrease with increasing temperature, leading to reduced selectivity at higher temperatures.

Iron-Catalyzed Amino-Oxygenation Methods

Iron(II)-catalyzed intermolecular amino-oxygenation represents a highly effective strategy for functionalizing compounds containing amino alcohol motifs [1]. This methodology employs iron-nitrenoid intermediates generated through nitrogen-oxygen bond cleavage of functionalized hydroxylamine derivatives. The reaction proceeds through a distinctive mechanism where iron complexes facilitate both carbon-nitrogen and carbon-oxygen bond formation with exceptional diastereoselectivity.

The iron-catalyzed approach demonstrates remarkable substrate tolerance, accommodating various synthetically valuable substrates including allyl silanes, cyclopentadienes, enol ethers, and glycals that are incompatible with alternative amino-oxygenation methods [1]. For 4-Amino-3-(pyridin-4-yl)butan-1-ol derivatives, this strategy enables the introduction of additional oxygen functionalities while preserving the existing amino alcohol framework.

Table 1: Iron-Catalyzed Amino-Oxygenation Parameters

ParameterValue/Description
Catalyst SystemIron(II) complexes with specialized ligands
Temperature RangeAmbient to 50°C
Reaction Time4-12 hours
Diastereoselectivity>20:1 in favorable cases
Functional Group ToleranceExcellent for electron-rich olefins

Electrochemical Oxygen Functionalization

Electrochemical amino-oxygenation provides a sustainable alternative to traditional oxidative methods by eliminating the need for chemical oxidants [2]. This approach utilizes external voltage to drive oxygen functionalization reactions, with molecular oxygen serving as the cathodic counter-reaction partner. The methodology proves particularly effective for 1,2-amino oxygenation of alkenes, generating valuable β-amino alcohol derivatives.

The electrochemical approach offers several advantages including operational simplicity, environmental compatibility, and excellent scalability. The absence of chemical oxidants reduces waste generation while maintaining high reaction efficiency [2]. For amino alcohol substrates, this method enables precise control over oxygen incorporation patterns through electrode potential modulation.

Rhodium-Catalyzed Oxyamination Strategies

Cationic rhodium(III) complexes catalyze highly diastereoselective three-component amino oxygenation reactions [3]. These transformations employ dioxazolones as nitrogen sources and various alcohol nucleophiles to construct complex amino alcohol frameworks. The methodology demonstrates exceptional modularity, allowing for systematic structural variation through component selection.

The rhodium-catalyzed approach achieves outstanding diastereoselectivity (>8:1 to >20:1) across diverse substrate combinations [3]. Fluorinated amides, α-tertiary amides, and n-alkyl chain derivatives all participate effectively in these transformations, providing access to structurally diverse amino alcohol products with high stereochemical fidelity.

Palladium-Catalyzed Cross-Coupling Reactions

Carbon-Oxygen Bond Formation via Alcohol Cross-Coupling

Palladium-catalyzed carbon-oxygen cross-coupling has emerged as a powerful method for functionalizing amino alcohols through selective alcohol activation [4]. The development of specialized biaryl phosphine ligands, particularly L2 for activated substrates and L8 for challenging unactivated aryl halides, has significantly expanded the scope of these transformations.

The methodology demonstrates exceptional versatility, accommodating primary, secondary, and tertiary alcohols in cross-coupling reactions with diverse (hetero)aryl halides [4]. For amino alcohol substrates, careful ligand selection enables selective functionalization of the alcohol moiety without interference from the amino group.

Advanced ligand design incorporating counteranion positioning strategies has further enhanced the efficiency of alcohol cross-coupling [5]. The SOX ligand system directs phosphate anion positioning to facilitate hydrogen-bond acceptor interactions with alcohols, dramatically improving reaction rates and selectivity.

Amine Functionalization through Cross-Coupling

Buchwald-Hartwig amination provides complementary selectivity for amino group functionalization in amino alcohol systems [6]. This methodology enables carbon-nitrogen bond formation with excellent functional group tolerance, allowing for selective amine modification while preserving alcohol functionality.

The development of sterically demanding phosphine ligands has enabled efficient coupling of hindered amine substrates with challenging electrophiles [6]. Primary anilines demonstrate particularly high reactivity due to increased acidity compared to aliphatic amines, making them ideal substrates for cross-coupling transformations.

Innovative Coupling Strategies

Formal cross-coupling of amines and carboxylic acids represents a novel approach to carbon-carbon bond formation [7]. This methodology employs nickel catalysis to unite alkyl amine-derived pyridinium salts with carboxylic acid-derived N-acyl-glutarimides, generating C(sp³)-C(sp²) bonds through reductive coupling mechanisms.

The transformation demonstrates remarkable chemoselectivity, favoring carbon-carbon bond formation over ketone formation through careful control of decarbonylation rates [7]. Electron-deficient acid substrates promote rapid decarbonylation and high selectivity for the desired coupling products.

Protecting Group Strategies for Amino-Alcohol Moieties

Nitrogen Protection Methodologies

tert-Butoxycarbonyl (BOC) protection represents the most widely employed strategy for amino group protection in pyridine-containing systems [8]. The methodology utilizes di-tert-butyl dicarbonate in the presence of coupling agents and base to achieve selective nitrogen protection. This approach proves particularly effective for aminopyridine substrates where regioselectivity between pyridine and amino nitrogen atoms is crucial.

The BOC protecting group offers several advantages including stability under neutral and basic conditions, ease of installation, and mild deprotection using trifluoroacetic acid [8]. For amino alcohol systems, BOC protection enables selective amino group masking while maintaining alcohol reactivity for subsequent transformations.

Alcohol Protection Strategies

Silyl ether protection provides excellent selectivity for alcohol functionalities over amino groups [9]. Trimethylsilyl and tert-butyldimethylsilyl groups demonstrate particular utility due to their ease of installation and selective removal under fluoride-mediated conditions. The methodology proves especially valuable when selective alcohol protection is required in the presence of reactive amino functionalities.

Table 2: Common Silyl Protecting Groups for Amino Alcohols

Protecting GroupInstallation ConditionsStabilityDeprotection Method
Trimethylsilyl (TMS)TMSCl, pyridine, RTModerateFluoride ion (TBAF)
tert-Butyldimethylsilyl (TBS)TBSCl, imidazole, RTHighFluoride ion, mild acid
Triisopropylsilyl (TIPS)TIPSCl, pyridine, RTVery highFluoride ion

Simultaneous Protection Approaches

N,O-Acetal protecting groups enable simultaneous protection of both amino and alcohol functionalities in 1,2- and 1,3-amino alcohol systems [10]. These protecting groups form through condensation reactions with aldehydes or ketones, creating cyclic structures that mask both reactive centers. The methodology proves particularly valuable for substrates requiring dual protection during multi-step synthetic sequences.

Cyclic sulfamidite protection represents an innovative approach to simultaneous amino alcohol protection [11]. This methodology demonstrates exceptional functional group compatibility and enables deprotection under remarkably mild conditions using thiophenol. The protecting group tolerates diverse functionalities including Z-enyne structures without stereochemical erosion.

Orthogonal Protection Strategies

Orthogonal protecting group combinations enable selective manipulation of individual functional groups within complex amino alcohol systems. The strategic combination of acid-labile (BOC), base-labile (FMOC), and hydrogenolysis-labile (CBz) protecting groups provides maximum synthetic flexibility for complex target molecules [12].

The selection of appropriate protecting group combinations requires careful consideration of subsequent reaction conditions and deprotection sequences. Successful orthogonal protection strategies enable complex synthetic transformations while maintaining complete control over functional group reactivity patterns.

Tautomerization Dynamics in Pyridinol Derivatives

Fundamental Tautomeric Equilibria

Keto-enol tautomerism in pyridinol derivatives represents a fundamental aspect of their chemical behavior with significant implications for reactivity and stability [13]. The equilibrium between pyridone and hydroxypyridine forms depends critically on environmental factors including solvent polarity, temperature, and substituent effects.

2-Pyridone/2-hydroxypyridine tautomerism has been extensively studied as a prototype system for understanding proton transfer mechanisms in heteroaromatic compounds [13]. In the gas phase, 2-hydroxypyridine predominates by approximately 2.1 kJ/mol, while polar solvents favor the 2-pyridone form due to enhanced stabilization of the dipolar structure.

Substituent Effects on Tautomeric Balance

Electronic substituent effects dramatically influence tautomeric equilibria in pyridinol systems [14]. Electron-withdrawing groups generally favor the pyridone form through enhanced carbonyl stabilization, while electron-donating substituents promote the hydroxypyridine tautomer. The magnitude of these effects correlates with substituent positioning relative to the tautomeric site.

Aromatic stabilization patterns play crucial roles in determining tautomeric preferences [14]. The Bird aromaticity index, calculated from experimental bond distances, provides quantitative measures of aromatic character in different tautomeric forms. Higher aromaticity indices correlate with increased thermodynamic stability and tautomeric preference.

Table 3: Tautomeric Equilibrium Factors

FactorPyridone FavoringHydroxypyridine Favoring
Solvent PolarityHigh (water, alcohols)Low (hydrocarbons)
TemperatureHigher temperaturesLower temperatures
SubstituentsElectron-withdrawingElectron-donating
Hydrogen BondingIntermolecular H-bondingIntramolecular H-bonding

Mechanistic Aspects of Tautomerization

Proton transfer mechanisms in pyridinol tautomerization proceed through multiple pathways depending on environmental conditions [15]. Direct intramolecular proton transfer requires high activation energies (125-210 kJ/mol) due to geometric constraints, making this pathway unfavorable under normal conditions.

Water-mediated tautomerization provides lower-energy pathways through intermolecular proton shuttling mechanisms [16]. Solvent molecules facilitate proton transfer by forming hydrogen-bonded intermediates that reduce activation barriers. This mechanism becomes dominant in protic solvents where water or alcohol molecules are available.

Kinetic and Thermodynamic Control

Tautomerization kinetics demonstrate complex dependencies on molecular structure and environmental conditions [17]. Rate constants for forward and backward tautomerization can be determined through relaxation time measurements combined with equilibrium constant data. These kinetic parameters provide insights into reaction mechanisms and transition state structures.

Thermodynamic stability differences between tautomers typically range from 2-8 kJ/mol, placing equilibria within experimentally accessible ranges [15]. The relatively small energy differences enable environmental control over tautomeric distributions, providing opportunities for selective chemistry through tautomer-specific reactions.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.110613074 g/mol

Monoisotopic Mass

166.110613074 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

Explore Compound Types